Methyl maslinate

Description

isolated from the radix of Vaccinium scopulorum

Properties

IUPAC Name |

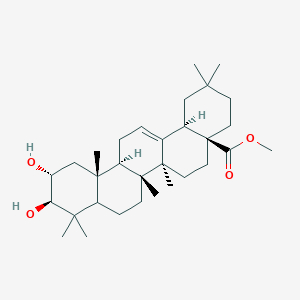

methyl (4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21-,22?,23-,24+,28+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUGESKRJHFHR-TVERBWPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945106 | |

| Record name | Methyl 2,3-dihydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22425-82-7 | |

| Record name | Methyl maslinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022425827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dihydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Methyl Maslinate: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl maslinate, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As the methyl ester derivative of maslinic acid, it shares a similar pharmacological profile, exhibiting anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its extraction and quantification from plant materials. Furthermore, it delves into the molecular mechanisms of its biological activity by illustrating its known interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the olive tree (Olea europaea). Specifically, the leaves of the olive tree have been identified as a rich reservoir of this bioactive compound. While other triterpenoids like oleanolic acid and maslinic acid are more abundant, this compound is also present in notable quantities.

Research has indicated the presence of maslinic acid, the precursor to this compound, in species of the Syzygium genus, such as Syzygium aromaticum (clove). However, the direct isolation and quantification of this compound from these sources are not as extensively documented as from Olea europaea. Therefore, this guide will primarily focus on the olive leaf as the principal natural source.

Data Presentation: Quantitative Analysis of Maslinic Acid in Olea europaea Leaves

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its parent compound, maslinic acid. The concentration of maslinic acid can be considered a strong indicator of the potential yield of this compound, as the latter is its direct methyl ester. The following table summarizes the quantitative data for maslinic acid found in Olea europaea leaves from various studies. These values are typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference |

| Olea europaea L. | Leaves | Maslinic Acid | 4.42 | HPLC | [1] |

| Olea europaea L. | Leaves | Maslinic Acid | Not specified, but present | HPLC/PDA/ESI-MS/MS | [2] |

| Olea europaea L. | Olive Pomace | Maslinic Acid | 84.4% in a purified extract | Not specified |

Note: The variability in the reported concentrations can be attributed to factors such as the specific cultivar of the olive tree, geographical location, season of harvest, and the analytical methodology employed.

Experimental Protocols: Isolation and Purification of Triterpenoids from Olea europaea Leaves

The following is an adapted protocol for the extraction, isolation, and purification of triterpenoids, including this compound, from olive leaves. This protocol is based on established methods for the separation of maslinic and oleanolic acids and can be optimized for the specific isolation of this compound.

Plant Material Preparation

-

Collect fresh leaves from Olea europaea trees.

-

Wash the leaves thoroughly with distilled water to remove any surface impurities.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight, for approximately 7-10 days, or until they are brittle.

-

Grind the dried leaves into a fine powder using a laboratory mill.

Extraction

-

Weigh 100 g of the powdered olive leaves and place them in a 1 L Erlenmeyer flask.

-

Add 500 mL of 80% (v/v) ethanol to the flask.

-

Perform reflux extraction for 3 hours at the boiling point of the solvent.

-

After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

Fractionation and Purification

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

-

Further purify the pooled fractions using preparative HPLC with a C18 column and a mobile phase of methanol and water to isolate pure this compound.

-

Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity as this compound.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Maslinic Acid (and by extension, this compound)

Maslinic acid, the parent compound of this compound, has been shown to exert its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that this compound interacts with these pathways in a similar manner.

Caption: Inhibition of the MAPK/ERK Signaling Pathway by this compound.

References

Methyl maslinate isolation from Olea europaea

An In-depth Technical Guide to the Isolation of Methyl Maslinate from Olea europaea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olea europaea, the common olive tree, is a source of a wide array of bioactive compounds, with significant interest directed towards its pentacyclic triterpenoids. Among these, maslinic acid is a prominent constituent found in olive leaves, fruits, and pomace.[1] Its methyl ester, this compound, has demonstrated notable biological activities, including cardiotonic and antidysrhythmic effects, acting as a beta-adrenergic antagonist.[2] This technical guide provides a comprehensive overview of the isolation of this compound from Olea europaea.

Due to the high abundance of maslinic acid relative to its methyl ester in natural olive extracts, this guide presents a robust two-stage methodology:

-

Stage 1: Efficient extraction of the precursor, maslinic acid, from Olea europaea leaves.

-

Stage 2: A straightforward chemical synthesis to convert maslinic acid into this compound via esterification.

This approach ensures a high yield of the target compound for research and drug development purposes. The guide includes detailed experimental protocols, quantitative data from various extraction and purification techniques, and visualizations of the experimental workflow and the relevant biological signaling pathway.

Stage 1: Isolation of Maslinic Acid from Olea europaea

The primary challenge in isolating triterpenoids from olive leaves is their separation from structurally similar isomers, primarily oleanolic acid.[3] Various methods have been optimized for this purpose, including Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and flash chromatography.[3] Flash chromatography has proven to be a particularly rapid and high-yielding method.

Quantitative Data Presentation: Maslinic Acid & Oleanolic Acid Recovery

The following tables summarize quantitative yields from different isolation methodologies reported in the literature.

| Method | Plant Material | Compound | Yield (mg/g of plant material) | Purity | Reference |

| Flash Chromatography | Olive Leaves | Oleanolic Acid | 10.9 | >95% | [3] |

| Flash Chromatography | Olive Leaves | Maslinic Acid | 6.25 | >95% | [4] |

| Supercritical Fluid Extraction (SFE) + Centrifugal Partition Chromatography (CPC) | Olive Leaves | Oleanolic Acid | 4.26 | >95% | [4] |

| Supercritical Fluid Extraction (SFE) + Centrifugal Partition Chromatography (CPC) | Olive Leaves | Maslinic Acid | 1.36 | >95% | [4] |

| High-Speed Countercurrent Chromatography (HSCCC) | Olive Pulp Extract | Oleanolic Acid | 0.14 (from 1g extract) | 83.4% | [5] |

| High-Speed Countercurrent Chromatography (HSCCC) | Olive Pulp Extract | Maslinic Acid | 0.45 (from 1g extract) | 86.7% | [5] |

Experimental Protocol 1: Isolation of Maslinic Acid via Flash Chromatography

This protocol is adapted from a method optimized for the efficient separation of maslinic and oleanolic acids from olive leaf extracts.[3]

1. Plant Material Preparation:

-

Collect fresh leaves from Olea europaea.

-

Wash the leaves with distilled water to remove surface contaminants.

-

Freeze the leaves at -80°C for a minimum of 6 hours.

-

Thaw the frozen leaves at room temperature (approx. 20°C) for 2 hours. Repeat the freeze-thaw cycle two more times to lyse cell structures.

-

Air-dry the leaves to remove excess moisture and then grind them into a fine powder. Store the powder at 4°C until extraction.

2. Maceration Extraction:

-

Prepare an extraction solvent of ethyl acetate.

-

Macerate 10 g of the dried olive leaf powder in 100 mL of ethyl acetate.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Flash Chromatography Purification:

-

System: A standard flash chromatography system equipped with a silica gel column.

-

Sample Loading: Dissolve 1.2 g of the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Start with 100% n-hexane.

-

Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.

-

-

Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance).

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure maslinic acid.

-

Isolation: Combine the fractions containing pure maslinic acid and evaporate the solvent to yield the final product.

Stage 2: Synthesis of this compound

Once pure maslinic acid is isolated, it can be converted to its methyl ester through a standard esterification reaction.

Experimental Protocol 2: Fischer Esterification of Maslinic Acid

This protocol describes a common method for esterifying a carboxylic acid using an alcohol and a strong acid catalyst.

1. Reaction Setup:

-

In a round-bottom flask, dissolve 100 mg of purified maslinic acid in 10 mL of anhydrous methanol.

-

Carefully add a catalytic amount (e.g., 0.1 mL) of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.

-

Equip the flask with a reflux condenser.

2. Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using TLC by observing the disappearance of the maslinic acid spot and the appearance of a new, less polar spot corresponding to this compound.

3. Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue three times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and evaporate the solvent to obtain crude this compound.

-

Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of this compound (C₃₁H₅₀O₄, MW: 486.7 g/mol ).[6] The mass spectrum is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation.[7]

-

¹H NMR: Expected signals include a singlet around 3.6 ppm for the methyl ester (-COOCH₃) protons, signals for the two hydroxyl (-OH) protons, a triplet around 5.3 ppm for the olefinic proton at C-12, and a series of multiplets and singlets in the upfield region for the methyl and methylene protons of the triterpenoid skeleton.

-

¹³C NMR: Expected signals include a resonance around 178 ppm for the ester carbonyl carbon, signals for the olefinic carbons at C-12 and C-13 (approx. 122 and 144 ppm, respectively), and a signal around 52 ppm for the methyl ester carbon. The remaining signals will correspond to the complex carbon skeleton.

-

Experimental Workflow Visualization

The overall process from plant material to the purified target compound is outlined below.

Caption: Workflow for obtaining this compound from Olea europaea leaves.

Biological Activity and Signaling Pathway

This compound has been identified as a beta-adrenergic antagonist.[2] This class of compounds, commonly known as beta-blockers, plays a crucial role in managing cardiovascular conditions by inhibiting the sympathetic nervous system's "fight-or-flight" response at the cellular level.

The Beta-Adrenergic Signaling Pathway

The binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors (β-AR) initiates a cascade that increases cardiac contractility and heart rate. This compound competitively blocks this receptor, preventing the downstream signaling.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C31H50O4 | CID 3082208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyl Maslinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl maslinate, the methyl ester of maslinic acid, is a pentacyclic triterpenoid that has garnered significant interest within the scientific community.[1][2] Derived from natural sources such as Olea europaea (olive), this compound exhibits a range of promising biological activities, including anti-inflammatory, cytotoxic, and cardioprotective effects.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a review of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a derivative of maslinic acid, where the carboxylic acid group is esterified with a methyl group. This modification alters its polarity and can influence its solubility and bioavailability.

General Properties

| Property | Value | Source |

| Molecular Formula | C₃₁H₅₀O₄ | PubChem[2] |

| Molecular Weight | 486.7 g/mol | PubChem[2] |

| Physical State | Solid (Predicted) | Inferred from related triterpenoids |

| CAS Number | 22425-82-7 | PubChem[2] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Very low (Predicted) | Triterpenoids are generally poorly soluble in water. |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, and chloroform (Predicted) | Based on the solubility of similar triterpenoids. |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While a comprehensive public database of its spectra is not available, the expected characteristic signals are outlined below based on its chemical structure.

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to methyl protons of the ester group, multiple methyl groups on the triterpenoid backbone, hydroxyl protons, and olefinic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, olefinic carbons, carbons bearing hydroxyl groups, and numerous aliphatic carbons of the pentacyclic structure. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (hydroxyl groups), C-H stretching (aliphatic), C=O stretching (ester), and C=C stretching (alkene). |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the triterpenoid structure. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and a key biological assay related to this compound.

Synthesis of this compound via Esterification of Maslinic Acid

This protocol describes a standard laboratory procedure for the esterification of maslinic acid to yield this compound.

Materials:

-

Maslinic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (as catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Dissolve maslinic acid in a sufficient volume of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Workflow for Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Isolation of Triterpenoid Acids from Olea europaea Leaves

This protocol is adapted from a method for isolating triterpenoid acids from olive leaves and can be applied for the extraction of maslinic acid, the precursor to this compound.

Materials:

-

Dried and powdered olive leaves

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Glassware for extraction and chromatography

Procedure:

-

Macerate the dried and powdered olive leaves with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in a water-methanol mixture and partition with hexane to remove nonpolar compounds.

-

Subsequently, partition the aqueous methanol phase with ethyl acetate.

-

Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and concentrate to yield a fraction enriched in triterpenoid acids.

-

Subject this enriched fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate maslinic acid.

-

The isolated maslinic acid can then be esterified as described in Protocol 2.1.

Workflow for Isolation of Maslinic Acid

Caption: Isolation of maslinic acid from olive leaves.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound on cancer cell lines.[4]

Materials:

-

Cancer cell line of interest (e.g., melanoma, breast cancer)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Biological Activities and Signaling Pathways

This compound, along with its parent compound maslinic acid, has demonstrated a variety of biological effects that are of interest to drug development professionals.

Anti-inflammatory Activity

Maslinic acid has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares this mechanism. The NF-κB pathway is a crucial regulator of the inflammatory response.

Caption: Induction of the intrinsic apoptosis pathway.

Cardiotonic and Antidysrhythmic Effects

This compound has been reported to exhibit cardiotonic and antidysrhythmic effects, acting as a beta-adrenergic antagonist. [1]This suggests its potential in the research and development of treatments for cardiovascular conditions.

Conclusion

This compound is a promising natural product derivative with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its synthesis, isolation, and biological evaluation. As research progresses, a more complete profile of this compound will emerge, potentially leading to its development as a therapeutic agent. Further studies are needed to determine its precise physicochemical parameters and to fully elucidate its mechanisms of action in various biological systems.

References

- 1. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H50O4 | CID 3082208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Maslinate: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl maslinate is the methyl ester derivative of maslinic acid, a natural pentacyclic triterpene found abundantly in the waxy skin of olives (Olea europaea). Maslinic acid itself has been the subject of extensive research, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] The esterification of the carboxylic acid group to form this compound alters its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity, bioavailability, and therapeutic potential. This document provides a comprehensive technical overview of the currently known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cardiotonic and Antidysrhythmic Activities

The most specifically documented biological activity of this compound is its effect on the cardiovascular system. Studies have identified it as a potent cardiotonic and antidysrhythmic agent, with effects comparable to or, in some aspects, more prominent than its parent compound, maslinic acid.[2][3]

Mechanism of Action: β-Adrenergic Antagonism

This compound functions as a beta-adrenergic antagonist.[4][5] It blocks the effects of catecholamines like adrenaline and isoprenaline at β-adrenergic receptors, which are key regulators of heart rate and contractility. This antagonism is the likely mechanism behind its observed hemodynamic effects.[2]

Quantitative Data: In Vivo Hemodynamic Effects

The following table summarizes the quantitative data from in vivo studies in rats, demonstrating the dose-dependent effects of this compound.

| Activity | Dosage (Intraperitoneal) | Observed Effect | Reference |

| Vasodepressor Effect & Sinus Bradycardia | 20-60 mg/kg | Significant, dose-dependent reduction in blood pressure and heart rate, lasting over 60 minutes. | [4] |

| Antidysrhythmic Activity | 40 mg/kg | Conferred significant antidysrhythmic activity against ischemia-reperfusion induced arrhythmias. | [2][4] |

Experimental Protocol: In Vivo Ischemia-Reperfusion Arrhythmia Model

This protocol outlines a typical methodology used to assess the antidysrhythmic effects of a compound in an animal model.

-

Animal Model: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital).

-

Surgical Procedure: A ligature is placed around the left anterior descending coronary artery.

-

Ischemia Induction: The artery is occluded for a set period (e.g., 5-7 minutes) to induce myocardial ischemia.

-

Compound Administration: this compound (e.g., 40 mg/kg) or a vehicle control is administered intraperitoneally prior to the induction of ischemia.

-

Reperfusion: The ligature is released, allowing blood flow to return to the ischemic tissue, which typically induces ventricular arrhythmias (e.g., ventricular tachycardia, fibrillation).

-

Data Acquisition: An electrocardiogram (ECG) is recorded continuously throughout the procedure to monitor heart rhythm.

-

Analysis: The incidence, duration, and severity of arrhythmias are quantified and compared between the treated and control groups. The efficacy of the compound is determined by its ability to reduce these arrhythmic events.[2][6]

Anticancer Activity (Potential)

While the parent compound, maslinic acid, has well-documented anticancer properties, specific data on the cytotoxic activity of this compound is limited in current literature.[1] However, structural modification of maslinic acid, including esterification, is a key strategy pursued to enhance its potency, solubility, and bioavailability.[1] Derivatives of maslinic acid have shown potent activity against various cancer cell lines.

Potential Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

A primary mechanism by which maslinic acid and its derivatives exert their anticancer effects is through the inhibition of critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR signaling cascade.[7][8] This pathway is frequently dysregulated in many cancers, promoting uncontrolled cell growth and resistance to apoptosis.[9] Inhibition of this pathway by maslinic acid derivatives leads to cell cycle arrest and induction of apoptosis.

Quantitative Data: Cytotoxicity of Maslinic Acid Derivatives

The following table provides context on the cytotoxic potential of maslinic acid (MA) and its other derivatives against various human cancer cell lines. Data for this compound is not currently available and remains an area for future investigation.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Maslinic Acid (MA) | MCF-7 | Breast | 55.20 | [10] |

| MA Derivative (3i) | HepG2 | Liver | ~7.5 | [10] |

| MA Derivative (3i) | A549 | Lung | ~5.4 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to determine the cytotoxic concentration (IC₅₀) of a compound by assessing the metabolic activity of cells.[11]

-

Cell Plating: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is replaced with medium containing these different concentrations of the compound. Control wells receive medium with vehicle only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%—is calculated using non-linear regression analysis.[11]

Antimicrobial and Anti-inflammatory Potential

Based on the activities of its parent compound, this compound is also predicted to have antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Maslinic acid and its C-28 amide derivatives have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The mechanism is believed to involve damage to the bacterial cell membrane.[12] The synthesis of various maslinic acid esters has been explored as a strategy to develop novel antimicrobial agents.[14]

-

Anti-inflammatory Activity: Maslinic acid exerts potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the activation of NF-κB and STAT-1, leading to the downregulation of pro-inflammatory enzymes like iNOS and COX-2 and cytokines such as TNF-α.[15][16][17] It is plausible that this compound retains this activity.

Conclusion

This compound is a promising bioactive derivative of maslinic acid with well-defined cardiotonic and antidysrhythmic properties stemming from its role as a β-adrenergic antagonist. While its potential as an anticancer, antimicrobial, and anti-inflammatory agent is strongly suggested by the extensive research on its parent compound and other derivatives, further studies are required to specifically quantify the efficacy and elucidate the precise mechanisms of this compound in these areas. The data presented in this guide underscore the therapeutic potential of this compound and highlight critical avenues for future research and development.

References

- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - ProQuest [proquest.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo and in vitro antiarrhythmic effects of SSR149744C in animal models of atrial fibrillation and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Novel Oleanolic and Maslinic Acid Derivatives as a Promising Treatment against Bacterial Biofilm in Nosocomial Infections: An in Vitro and in Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Semi-synthesis of new antimicrobial esters from the natural oleanolic and maslinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Core Mechanism of Action of Methyl Maslinate and its Aglycone, Maslinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl maslinate, a methyl ester derivative of maslinic acid, and its parent compound are natural pentacyclic triterpenoids derived primarily from the olive tree (Olea europaea L.).[1][2][3] These compounds have garnered significant scientific interest for their pleiotropic pharmacological activities, including anti-cancer, anti-inflammatory, cardioprotective, and antimicrobial effects.[1][3][4][5][6] This document provides a comprehensive technical overview of the molecular mechanisms underpinning these activities, with a focus on the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR, NF-κB, JNK, and JAK/STAT. Experimental data, protocols, and pathway visualizations are presented to offer a detailed resource for research and development professionals. While much of the existing research has focused on maslinic acid, the data provides a strong foundational understanding for the therapeutic potential of its derivative, this compound.

Core Mechanism of Action of this compound

Research specifically isolating the effects of this compound (MM) has highlighted its activity in cardiovascular and antimicrobial applications.

Cardioprotective and Antidysrhythmic Effects

This compound has demonstrated significant cardiotonic and antidysrhythmic properties. Studies show it exerts a dose-dependent vasodepressor effect and induces sinus bradycardia.[4][7] The primary mechanism identified is its function as a beta-adrenergic antagonist, effectively blocking the effects of adrenaline and isoprenaline.[4][7] This action is comparable to that of propranolol, a known beta-blocker, suggesting its potential use in managing hypertension and cardiac arrhythmias.[4][7]

Antimicrobial Activity

Novel derivatives of maslinic acid, including its methyl esters, have been synthesized and evaluated for antimicrobial properties. Preliminary mechanism-of-action studies indicate that these compounds can penetrate and disrupt the bacterial cellular membrane, leading to cell damage.[5] This activity has been validated in vitro and in in vivo models, such as the Galleria mellonella model, where derivatives increased survival rates following infection with Staphylococcus aureus.[5]

Core Mechanisms of Action of Maslinic Acid (Parent Compound)

The majority of mechanistic research has been conducted on maslinic acid (MA), the aglycone of this compound. These findings provide a robust framework for understanding the bioactivity of its derivatives.

Anti-Cancer Activity

Maslinic acid exhibits potent anti-cancer effects across a wide range of tumor types by inhibiting proliferation, inducing apoptosis, and modulating autophagy and ferroptosis.[1][2][3]

2.1.1 Induction of Apoptosis MA primarily triggers the intrinsic mitochondrial apoptotic pathway.[1][8] In colon cancer cells (HT29), MA treatment leads to the activation of c-Jun NH2-terminal kinase (JNK), which in turn induces p53.[8][9] This activation results in:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and cleavage of Bid, coupled with a decrease in the anti-apoptotic protein Bcl-2.[8][9]

-

Mitochondrial Disruption: The altered balance of Bcl-2 proteins facilitates the release of cytochrome c from the mitochondria into the cytosol.[8]

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which subsequently activates the executioner caspases-3 and -7, leading to programmed cell death.[8][10]

In A549 lung cancer cells, MA was also shown to increase the expression of Smac (Second Mitochondria-derived Activator of Caspases), which antagonizes inhibitors of apoptosis proteins (IAPs) like c-IAP1, c-IAP2, XIAP, and Survivin, further promoting caspase activation.[10]

2.1.2 Modulation of Key Signaling Pathways MA exerts its anti-proliferative and pro-apoptotic effects by intervening in several critical signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[11][12][13] MA has been shown to inhibit the PI3K/Akt/mTOR pathway in colon and breast cancer cells.[1][14] In intervertebral disc degeneration models, MA was found to directly bind to PI3K, inhibiting the pathway.[15] This inhibition prevents the phosphorylation of downstream effectors like p70S6K and 4E-BP1, leading to reduced cell proliferation.[3]

-

NF-κB Pathway: MA suppresses the expression of NF-κB-regulated gene products that are involved in anti-apoptosis and cell survival, such as Survivin and Bcl-xL.[3][9][15]

-

MAPK Pathways: MA activates the JNK stress-related pathway, a key step in initiating apoptosis in HT29 colon cancer cells.[8][9] Conversely, it has been shown to decrease the expression of ERK1/2 in prostate cancer cells, contributing to the induction of autophagy.[1]

-

JAK/STAT Pathway: In human gastric cells, MA demonstrates anti-angiogenic effects by downregulating P-STAT3 and JAK2.[1]

2.1.3 Induction of Autophagy and Ferroptosis In addition to apoptosis, MA can induce other forms of programmed cell death. In prostate cancer cells, MA was found to induce autophagy by increasing the expression of p53, ULK1, Beclin1, Atg7, and Atg5, and increasing the LC3-II/I ratio while decreasing mTOR expression.[1] The same study reported that MA also induces ferroptosis, a form of iron-dependent cell death, contributing to its anti-tumor effects in vitro and in vivo.[1]

Anti-inflammatory Activity

Maslinic acid exhibits significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[6]

2.2.1 Inhibition of Pro-inflammatory Mediators In lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs), MA inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[6] In vivo, administration of MA in LPS-treated mice significantly downregulated iNOS levels in lung tissue and reduced levels of the pro-inflammatory cytokine TNF-α in bronchoalveolar lavage fluid.[6]

2.2.2 Modulation of NF-κB and STAT-1 Signaling The anti-inflammatory mechanism of MA is linked to its ability to downregulate key transcription factors. MA reduces LPS-induced NF-κB luciferase activity and inhibits the phosphorylation of STAT-1.[6] Furthermore, MA induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which plays a role in suppressing iNOS expression. This effect is mediated by the nuclear translocation of Nrf2 and its binding to the Antioxidant Response Element (ARE).[6]

Quantitative Data Summary

Table 1: Cytotoxicity of Maslinic Acid (MA) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| 518A2 | Melanoma | Low (specific value not stated) | [2] |

| MKN28 | Gastric Cancer | Low (specific value not stated) | [2] |

| HepG2 | Hepatoma | Established (specific value not stated) | [1] |

| HT29 | Colon Adenocarcinoma | 45 µM (IC50), 70 µM (IC80) | [8][9] |

| A549 | Lung Cancer | ~15 µg/ml | [10] |

Table 2: Effect of Maslinic Acid (MA) on Apoptotic Protein Expression in HT29 Colon Cancer Cells

| Protein | Effect | Max Change | Time Point | Treatment | Reference |

| JNK | Activation (Expression) | 2.5-fold increase | 12 h | IC80 | [8] |

| Bid | Cleavage (Reduction of full-length) | 84% decrease | 48 h | IC80 | [8][9] |

| Bax | Activation (Expression) | 8.5-fold increase | 72 h | IC80 | [8][9] |

| Bcl-2 | Inhibition (Expression) | 87% decrease | 48 h | IC80 | [8][9] |

Table 3: Anti-inflammatory Effects of Maslinic Acid (MA)

| Model | Mediator | Effect | Notes | Reference |

| LPS-treated HUVECs | iNOS/NO | Inhibition | Reversed by HO-1 suppression | [6] |

| LPS-treated HUVECs | COX-2/PGE2 | Inhibition | [6] | |

| LPS-treated HUVECs | IL-1β | Suppression | [6] | |

| LPS-treated mice | iNOS (lung tissue) | Downregulation | Almost completely reversed | [6] |

| LPS-treated mice | TNF-α (BAL fluid) | Downregulation | Significant reduction | [6] |

Key Experimental Protocols

Cell Culture and Treatment

Human cancer cell lines (e.g., HT29, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with varying concentrations of maslinic acid (dissolved in DMSO) for specified time periods (e.g., 12, 24, 48, 72 hours).

Apoptosis Detection by Annexin V/PI Flow Cytometry

This protocol quantifies apoptosis by identifying the externalization of phosphatidylserine.

-

Cell Preparation: After treatment with MA (e.g., 0-21 µg/ml for 24 h), A549 cells are harvested, washed with cold PBS.[10]

-

Staining: Cells are resuspended in 1X Binding Buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analysis: Samples are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are scored as late apoptotic or necrotic.

Protein Expression Analysis by Western Blot

This technique is used to measure the levels of specific proteins.

-

Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., JNK, p53, Bax, Bcl-2, Caspase-3, β-actin).[8][10]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Genotoxicity Analysis (Comet Assay)

This assay measures DNA damage in individual cells.

-

Cell Preparation: HT29 cells are treated with MA for specified times (e.g., up to 72 hours).[9]

-

Embedding: Cells are embedded in low-melting-point agarose on a microscope slide.

-

Lysis: Slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: Slides undergo electrophoresis under alkaline conditions, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Visualization: DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A significant increase in genotoxicity was observed after 48 hours of treatment with MA.[9]

Signaling Pathways and Workflow Visualizations

Diagram 1: Maslinic Acid-Induced Apoptosis via JNK-p53 Pathway

Diagram 2: Inhibition of Pro-Survival Pathways by Maslinic Acid

Diagram 3: Maslinic Acid Anti-inflammatory Mechanism

Diagram 4: General Experimental Workflow for Apoptosis Analysis

Conclusion

The available scientific literature strongly supports the therapeutic potential of this compound and its parent compound, maslinic acid. The core mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis, autophagy, ferroptosis) in cancer cells, potent anti-inflammatory effects through the suppression of key transcription factors, and notable cardioprotective and antimicrobial activities. The modulation of fundamental signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JNK, is central to these effects.

For drug development professionals, maslinic acid and its derivatives represent promising candidates for further investigation. Future research should focus on conducting more studies specifically on this compound to delineate its unique pharmacological profile compared to maslinic acid, optimizing its bioavailability, and exploring its efficacy and safety in preclinical and clinical settings for oncology and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]

- 13. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Maslinate: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl maslinate, a methylated derivative of the natural pentacyclic triterpene maslinic acid, is emerging as a compound of significant interest in therapeutic research. Maslinic acid, primarily sourced from olives (Olea europaea), has demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. The methylation of maslinic acid to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing from research on both the parent compound and its derivatives.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound and its parent compound, maslinic acid, spans several key areas of disease pathology. The primary mechanisms of action revolve around the modulation of critical signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.

Anti-Inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of maslinic acid, a strong indicator of the likely activity of this compound. The primary target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

-

NF-κB Pathway Inhibition : Maslinic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that orchestrates the inflammatory response.[1][2][3] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2][4] Consequently, the expression of downstream inflammatory mediators is suppressed.

Key molecular targets within the NF-κB pathway include:

-

p65 subunit : Inhibition of its nuclear translocation and phosphorylation.[4]

-

Downstream targets : Suppression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][5]

Anti-Cancer Activity

Maslinic acid and its derivatives have demonstrated significant anti-cancer effects across a variety of cancer cell lines.[1][6][7] The proposed mechanisms are multi-faceted, targeting cell proliferation, apoptosis, and metastasis through the modulation of several key signaling pathways.

-

MAPK/ERK Pathway : Maslinic acid has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which is often dysregulated in cancer.[8][9] Its effects can be cell-type specific, leading to the induction of apoptosis.[9]

-

PI3K/Akt/mTOR Pathway : This crucial pathway, which governs cell survival and proliferation, is another target. Maslinic acid has been found to suppress this pathway, contributing to its anti-tumor effects.[1]

-

JAK/STAT3 Pathway : Inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway has also been implicated in the anti-cancer activity of maslinic acid, particularly in gastric cancer.[5]

-

Induction of Apoptosis : Maslinic acid induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins and activates caspases.[8][10]

Neuroprotective Effects

Maslinic acid has shown promise in protecting against neuronal damage, suggesting a potential therapeutic role for its derivatives in neurodegenerative diseases and ischemic stroke.[11][12]

-

Glutamate Excitotoxicity : Maslinic acid has been shown to offer neuroprotection against glutamate-induced toxicity by enhancing the expression of glial glutamate transporters, which are responsible for clearing excess glutamate from the synapse.[13]

-

Anti-inflammatory Action in the CNS : By suppressing NF-κB activation in astrocytes, maslinic acid can mitigate neuroinflammation, a key contributor to neurodegenerative processes.[2]

Cardiovascular Effects

This compound has been directly implicated in cardiovascular modulation.

-

Vasodepressor and Cardiotonic Effects : A study demonstrated that this compound exhibits a significant, dose-dependent vasodepressor effect and sinus bradycardia. It also showed positive inotropic and dromotropic effects.[14]

-

Beta-Adrenergic Antagonism : The same study identified this compound as a beta-adrenergic antagonist, capable of blocking the effects of adrenaline and isoprenaline.[14] This suggests a potential role in managing hypertension and certain cardiac arrhythmias.

Antioxidant Activity via Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.

-

Nrf2-ARE Pathway : Maslinic acid has been suggested to exert some of its protective effects through the activation of the Nrf2-antioxidant response element (ARE) pathway, leading to the expression of various antioxidant and cytoprotective enzymes.

Quantitative Data

While specific quantitative data for this compound is limited, the following tables summarize the reported IC50 values for its parent compound, maslinic acid, in various cancer cell lines. This data provides a valuable benchmark for the potential potency of its derivatives.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16F10 | Murine Melanoma | ~30-50 | [9] |

| MCF7 | Breast Cancer (Estrogen Receptor Positive) | ~30-50 | [9] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | ~30-50 | [9] |

| MDA-MB-468 | Breast Cancer (Triple Negative) | ~30-50 | [9] |

| MKN28 | Gastric Cancer | < 10 | [1][6] |

| 518A2 | Melanoma | < 10 | [1][6] |

| SH-SY5Y | Human Neuroblastoma | ~20-40 (after 48h) | [15] |

| A549 | Lung Cancer | ~15 µg/ml (~31.7 µM) | [16] |

| U87 | Glioblastoma | ~30 | [8] |

| U251 | Glioblastoma | ~30 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of maslinic acid and its derivatives. These protocols can serve as a foundation for investigating the therapeutic targets of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to determine the effect of a compound on cell proliferation and to calculate the IC50 value.

-

Cell Seeding : Plate cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24 or 48 hours).[15] Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

-

Cell Lysis : Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα, β-actin) overnight at 4°C.[4][8]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by the test compound.

-

Cell Culture and Treatment : Grow cells on coverslips and pre-treat with this compound for a specified time before stimulating with an NF-κB activator (e.g., TNF-α or LPS).[4]

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking : Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation : Incubate with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining : Stain the nuclei with DAPI.

-

Imaging : Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis : Observe the localization of the p65 subunit. In unstimulated or inhibited cells, the fluorescence will be predominantly in the cytoplasm, while in stimulated cells, it will be concentrated in the nucleus.

NF-κB Reporter Assay

This is a quantitative method to measure the transcriptional activity of NF-κB.

-

Transfection : Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment : Pre-treat the transfected cells with different concentrations of this compound, followed by stimulation with an NF-κB activator.[4]

-

Cell Lysis : Lyse the cells after the incubation period.

-

Luciferase Assay : Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis : Normalize the luciferase activity to the total protein concentration and express the results as a fold change relative to the stimulated control.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its analysis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

References

- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maslinic acid suppresses the growth of human gastric cells by inducing apoptosis via inhibition of the interleukin-6 mediated Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Maslinic Acid Inhibits the Growth of Malignant Gliomas by Inducing Apoptosis via MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotection by Combined Administration with Maslinic Acid, a Natural Product from Olea europaea, and MK-801 in the Cerebral Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacology of Methyl Maslinate

This technical guide provides a comprehensive review of the current understanding of the pharmacology of this compound, a pentacyclic triterpene with significant cardiovascular activity. This document summarizes key pharmacological effects, details experimental protocols from pivotal studies, and elucidates the known and proposed signaling pathways.

Core Pharmacological Activities

This compound, a derivative of maslinic acid, has demonstrated a range of pharmacological effects, primarily centered on the cardiovascular system. Key activities include cardiotonic, antidysrhythmic, and vasodepressor effects. It has also been identified as a beta-adrenergic antagonist and exhibits low toxicity in preliminary assays.[1][2][3][4][5]

Quantitative Pharmacological Data

While a key study by Somova et al. reports a significant dose-response vasodepressor effect for this compound, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from this dose-response study are not available in the abstract and the full text could not be accessed for this review.[1][3][4][5] The available qualitative data are summarized in the following table.

| Pharmacological Parameter | Observed Effect of this compound | Reference Compound(s) | Notes |

| Vasodepressor Effect | Significant, dose-dependent reduction in blood pressure. | Oleanolic Acid | Effect was prominent for both this compound and oleanolic acid. |

| Heart Rate | Induced sinus bradycardia. | Oleanolic Acid | Effect was prominent for both this compound and oleanolic acid. |

| Inotropic Effect | Positive inotropic effect (increased contractility). | Oleanolic Acid | Effect was most distinctive for this compound and oleanolic acid. |

| Dromotropic Effect | Positive dromotropic effect (increased conduction velocity). | Oleanolic Acid | Effect was most distinctive for this compound and oleanolic acid. |

| Antidysrhythmic Effect | Evaluated against CaCl2- and adrenaline-induced arrhythmias, and ischemia-reperfusion arrhythmia. | Propranolol, Amiodarone | The effects of related triterpenoids were comparable to propranolol and amiodarone. |

| Beta-Adrenergic Blockade | Acted as a beta-adrenergic antagonist, blocking the effects of adrenaline and isoprenaline. | Propranolol | The antidysrhythmic effect is suggestive of beta-adrenergic antagonistic activity. |

| Acute Toxicity | Low toxicity observed. | Oleanolic Acid, Ursolic Acid, Uvaol | Assessed using the brine shrimp lethality test. |

Experimental Protocols

The pharmacological activities of this compound were characterized using a series of established in vivo and in vitro experimental models.

Brine Shrimp Lethality Test for Acute Toxicity

This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.

-

Organism : Artemia salina (brine shrimp) nauplii.

-

Procedure :

-

Brine shrimp eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours.

-

Varying concentrations of the test substance (this compound) are dissolved in a suitable solvent (e.g., methanol) and added to vials containing fresh artificial seawater.

-

A specific number of brine shrimp nauplii (typically 10-15) are added to each vial.

-

After a 24-hour exposure period, the number of surviving nauplii is counted.

-

The median lethal concentration (LC50), the concentration at which 50% of the nauplii are killed, is determined using probit analysis.[4][6] A higher LC50 value is indicative of lower toxicity.

-

In Vivo Models for Cardiovascular Effects in Rats

-

Vasodepressor, Inotropic, and Dromotropic Effects :

-

Animal Model : Wistar rats.

-

Procedure :

-

Animals are anesthetized, and the carotid artery is cannulated for blood pressure measurement.

-

The jugular vein is cannulated for intravenous administration of test compounds.

-

An electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.

-

This compound is administered at various doses to establish a dose-response relationship for its effects on blood pressure and heart rate.

-

Positive inotropic and dromotropic effects are inferred from changes in the contractility and conduction velocity observed in the cardiac recordings.

-

-

-

Chemically-Induced Arrhythmia Models :

-

Calcium Chloride (CaCl2)-Induced Arrhythmia :

-

Adrenaline-Induced Arrhythmia :

-

Following anesthesia and ECG setup, a high dose of adrenaline is administered to induce cardiac arrhythmias.[10]

-

The protective effect of this compound, administered prior to adrenaline, is assessed by analyzing the ECG for the occurrence of arrhythmias.

-

-

-

Ischemia-Reperfusion Arrhythmia Model :

-

Procedure :

-

Anesthetized, open-chest rats are used.

-

The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce myocardial ischemia.

-

The ligature is then released to allow for reperfusion of the myocardium, which typically induces arrhythmias.[11][12]

-

This compound is administered before the ischemic period, and its effect on the incidence and severity of reperfusion-induced arrhythmias is monitored via ECG.

-

-

Assessment of Beta-Adrenergic Antagonism

-

Procedure :

-

The protocol for measuring cardiovascular parameters in anesthetized rats is followed.

-

The effects of beta-adrenergic agonists, such as adrenaline and isoprenaline, on heart rate and blood pressure are established.

-

This compound is then administered, and the ability of the agonists to elicit their characteristic cardiovascular responses is re-evaluated.

-

A reduction or blockade of the effects of adrenaline and isoprenaline in the presence of this compound indicates beta-adrenergic antagonism.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its pharmacological effects are not fully elucidated. However, based on its classification as a beta-adrenergic antagonist and the known mechanisms of its parent compound, maslinic acid, several pathways can be implicated.

Beta-Adrenergic Receptor Blockade

The primary mechanism of action identified for this compound is the antagonism of beta-adrenergic receptors.[1][2][3][4][5] This action underlies its negative chronotropic (heart rate-lowering) and, in part, its vasodepressor effects.

Inferred Signaling Pathways from Maslinic Acid

Given that this compound is the methyl ester of maslinic acid, it is plausible that it shares or is metabolized to a compound that shares similar intracellular signaling pathways. Maslinic acid has been shown to exert cardioprotective and anti-inflammatory effects through the modulation of several key signaling cascades.

-

NF-κB Signaling Pathway : Maslinic acid has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[1][3] By preventing the translocation of NF-κB to the nucleus, maslinic acid can suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[3][10] This anti-inflammatory action could contribute to its cardioprotective effects, particularly in the context of ischemia-reperfusion injury.

-

Nrf2 Signaling Pathway : Maslinic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][11][13] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By promoting the nuclear translocation of Nrf2, maslinic acid can enhance the cellular antioxidant defense mechanisms, which is beneficial in conditions of oxidative stress, such as myocardial infarction.[8][13]

-

AMPK/SIRT1 Signaling Pathway : Studies have indicated that maslinic acid can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[9][14][15] This pathway is crucial for cellular energy homeostasis and has protective effects in the cardiovascular system. Activation of AMPK/SIRT1 can improve mitochondrial function and reduce oxidative stress and inflammation, contributing to the cardioprotective effects observed with maslinic acid.[9][12]

Conclusion

This compound is a promising pharmacological agent with multifaceted cardiovascular effects, including cardiotonic, antidysrhythmic, and vasodepressor activities. Its primary mechanism of action appears to be beta-adrenergic antagonism. Inferred from its parent compound, maslinic acid, this compound may also exert its cardioprotective and anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB, Nrf2, and AMPK/SIRT1. Further research is warranted to fully elucidate its quantitative pharmacological profile and the intricate details of its signaling mechanisms to support its potential development as a therapeutic agent for cardiovascular diseases.

References

- 1. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiotonic and antidysrhythmic effects of oleanolic and ursolic acids, this compound and uvaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medicinearticle.com [medicinearticle.com]

- 7. tandfonline.com [tandfonline.com]

- 8. scielo.br [scielo.br]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Maslinic acid activates renal AMPK/SIRT1 signaling pathway and protects against diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl Maslinate: An In-depth Guide to its Early Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl maslinate, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities. As the methyl ester of maslinic acid, it is primarily associated with Olea europaea (the olive tree), from which its parent compound was first isolated in the mid-20th century. This technical guide delves into the early discovery and history of this compound, providing a comprehensive overview of its initial isolation, characterization, and the seminal studies that paved the way for its current status as a promising therapeutic agent. We will explore the foundational experimental protocols, present key quantitative data, and visualize the logical progression of its scientific journey.

The Genesis of Discovery: From Maslinic Acid to its Methyl Ester

The story of this compound is intrinsically linked to the discovery of its parent compound, maslinic acid. Maslinic acid, a pentacyclic triterpene, was first isolated in 1927 from the leaves of Crataegus oxyacantha L. and was initially named "crategolic acid".[1] Its presence in Olea europaea L. was later confirmed in 1961 by two independent research groups, Caglioti et al. and Vioque and Morris, who identified it in olive husks and pomace, respectively.[1]